3-(Pyridin-3-YL)-3,8-diazabicyclo[3.2.1]octane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,8-Diazabicyclo[3.2.1]octane,3-(3-pyridinyl)-(9CI) is a bicyclic nitrogen-containing compound that has garnered significant interest in the fields of organic chemistry and medicinal chemistry. This compound is known for its unique structural features, which include a bicyclic framework with nitrogen atoms at specific positions, making it a valuable scaffold for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,8-Diazabicyclo[3.2.1]octane,3-(3-pyridinyl)-(9CI) typically involves cycloaddition reactions. One common method involves the cycloaddition of 1-(4-methoxybenzyl)-5,6-dimethyl-3-oxidopyrazinium with acrylate derivatives. This reaction can yield the desired compound in 51-73% yield . Another approach involves the cycloaddition of 2,6-dihydroxy-3,5-diphenylpyrazine to acetylenes and electron-deficient olefins .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scaling up the aforementioned synthetic routes with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3,8-Diazabicyclo[3.2.1]octane,3-(3-pyridinyl)-(9CI) undergoes various types of chemical reactions, including:
Cycloaddition Reactions: These reactions are commonly used to synthesize the compound and involve the addition of multiple reactants to form a cyclic product.
Substitution Reactions:
Common Reagents and Conditions
Common reagents used in the synthesis and reactions of this compound include acrylate derivatives, acetylenes, and electron-deficient olefins. Reaction conditions typically involve room temperature or slightly elevated temperatures to facilitate the cycloaddition and substitution processes .
Major Products Formed
The major products formed from the reactions of 3,8-Diazabicyclo[3.2.1]octane,3-(3-pyridinyl)-(9CI) include various substituted derivatives, which can be further utilized in the synthesis of more complex molecules .
Scientific Research Applications
3,8-Diazabicyclo[3.2.1]octane,3-(3-pyridinyl)-(9CI) has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 3,8-Diazabicyclo[3.2.1]octane,3-(3-pyridinyl)-(9CI) involves its ability to participate in cycloaddition and substitution reactions. The nitrogen atoms in the bicyclic framework can act as nucleophiles, facilitating the formation of new chemical bonds. This reactivity is crucial for its applications in organic synthesis and medicinal chemistry .
Comparison with Similar Compounds
Similar Compounds
2,5-Diazabicyclo[2.2.2]octane: This compound has a similar bicyclic structure but with different nitrogen atom positions, leading to distinct reactivity and applications.
3,9-Diazabicyclo[3.3.1]nonane: Another bicyclic compound with a different ring size and nitrogen atom arrangement, offering unique chemical properties.
Uniqueness
3,8-Diazabicyclo[3.2.1]octane,3-(3-pyridinyl)-(9CI) is unique due to its specific bicyclic framework and the presence of nitrogen atoms at strategic positions. This structure imparts distinct reactivity and makes it a valuable scaffold for various chemical transformations and applications .
Properties
CAS No. |
286944-38-5 |
---|---|
Molecular Formula |
C11H15N3 |
Molecular Weight |
189.26 g/mol |
IUPAC Name |
3-pyridin-3-yl-3,8-diazabicyclo[3.2.1]octane |
InChI |
InChI=1S/C11H15N3/c1-2-11(6-12-5-1)14-7-9-3-4-10(8-14)13-9/h1-2,5-6,9-10,13H,3-4,7-8H2 |
InChI Key |
GFPKENYJHPZLJI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CN(CC1N2)C3=CN=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.